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molecular formula C6H10ClN3 B8813926 3-Hydrazinyl-2-methylpyridine hydrochloride

3-Hydrazinyl-2-methylpyridine hydrochloride

Cat. No. B8813926
M. Wt: 159.62 g/mol
InChI Key: FEJBWSIKUWPXIB-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

is Hydrogen chloride in dioxane (5.67 mL, 22.67 mmol) was added to a solution of di-tert-butyl 1-(2-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate (Intermediate V1) (733 mg, 2.27 mmol) in IPA (10 mL). The reaction mixture was heated at reflux for 20 mins. The reaction mixture was allowed to cool and then diluted with diethyl ether (30 mL). The resultant precipitate was collected by filtration and dried in vacuo to afford 3-hydrazinyl-2-methylpyridine hydrochloride (362 mg, 100%). 1H NMR (400 MHz, DMSO) δ 2.66 (3H, s), 7.80-7.83 (1H, m), 7.95-7.97 (1H, m), 8.23-8.25 (1H, m), 9.15 (1H, s), 11.30 (1H, s); no ion in LCMS (1NH missing).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two
Name
di-tert-butyl 1-(2-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate
Quantity
733 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH3:8][C:9]1[C:14]([N:15](C(OC(C)(C)C)=O)[NH:16]C(OC(C)(C)C)=O)=[CH:13][CH:12]=[CH:11][N:10]=1>CC(O)C.C(OCC)C>[ClH:1].[NH:15]([C:14]1[C:9]([CH3:8])=[N:10][CH:11]=[CH:12][CH:13]=1)[NH2:16] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.67 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
di-tert-butyl 1-(2-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate
Quantity
733 mg
Type
reactant
Smiles
CC1=NC=CC=C1N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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